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dimethylbenzenesulfonamide

CAS No.: 223785-92-0

Cat. No.: B3117538

Get Quote

Executive Summary
Isothiocyanate sulfonamides represent a highly versatile chemotype in modern medicinal

chemistry and drug discovery. The sulfonamide moiety acts as a classical zinc-binding group

(ZBG) for metalloenzymes like Carbonic Anhydrases (CAs), while the isothiocyanate group

serves a dual purpose: it acts as a reactive electrophile for covalent enzyme inhibition and as a

highly efficient synthetic precursor for assembling diverse thiourea-linked conjugates[1]. This

technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of

these compounds, detailing the mechanistic rationale, synthetic methodologies, and

quantitative profiling required to develop selective therapeutic agents.

Mechanistic Rationale & Target Biology
The Carbonic Anhydrase (CA) family consists of zinc metalloenzymes that catalyze the

reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitous

and essential for normal physiological functions, transmembrane isoforms like hCA IX and XII
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are overexpressed in hypoxic tumor microenvironments, making them prime targets for

anticancer therapies[2].

The dual utility of isothiocyanate sulfonamides lies in their distinct functional groups:

The Sulfonamide ZBG: The primary sulfonamide (

) deprotonates at physiological pH to form a sulfonamidate anion. This anion coordinates
directly with the catalytic

ion in the CA active site, displacing the zinc-bound water/hydroxide necessary for
catalysis[2].

The Isothiocyanate Electrophile: The isothiocyanate group (

) features a highly electrophilic central carbon due to the electron-withdrawing nature of the
adjacent sulfur and nitrogen atoms. demonstrated that isothiocyanate-containing
sulfonamides can act as potent irreversible inhibitors of CA[1]. The electrophilic carbon is
susceptible to nucleophilic attack by amino acid side chains (e.g., serine or lysine) within the
enzyme's active site, forming a covalent adduct that permanently inactivates the enzyme[1].
Alternatively, this reactivity is harnessed ex vivo to synthesize thiourea derivatives by
reacting the isothiocyanate with various amines[3].
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Dual-action binding mechanism of isothiocyanate sulfonamides in the CA active site.
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Structure-Activity Relationship (SAR) Dynamics
The SAR of isothiocyanate-derived sulfonamides is heavily dictated by the nature of the

substituent attached via the thiourea linkage.

The "Azasugar" Approach for Isoform Selectivity: To prevent off-target inhibition of cytosolic

hCA I and II, researchers append bulky, hydrophilic moieties to the sulfonamide scaffold.

Coupling isothiocyanate sulfonamides with polyhydroxypiperidines (azasugars) yields

thiourea-linked conjugates that are highly polar and membrane-impermeant[3]. This restricts

the inhibitor's access to extracellularly facing tumor-associated CAs (IX and XII), drastically

improving the selectivity index[3].

Fluorinated Aromatics for Anticancer Efficacy: Introducing fluorinated aromatic amines to the

isothiocyanate precursor alters the electronic distribution and lipophilicity of the resulting

thiourea. found that fluorinated pyridine-thiourea sulfonamide derivatives exhibit significant

selective cytotoxicity against cancer cell lines (e.g., HepG2) by acting as potential mitogen-

activated protein kinase-2 (MK-2) inhibitors, in addition to their CA inhibitory properties[4][5].

Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols describe the

synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of Thioureido-Sulfonamides via
Isothiocyanate Coupling
Causality: The extreme electrophilicity of the isothiocyanate carbon allows for catalyst-free

coupling with amines. Triethylamine (TEA) is utilized as a non-nucleophilic base to maintain the

amine in its active, deprotonated state, driving the nucleophilic addition forward.

Preparation: Dissolve the amine precursor (1.0 eq) in a dry, polar aprotic solvent (e.g.,

anhydrous acetonitrile or DMF) under an inert nitrogen atmosphere.

Activation: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room

temperature.
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Coupling: Dropwise, add the isothiocyanate sulfonamide precursor (1.1 eq) dissolved in the

same solvent.

Reaction: Depending on steric hindrance, stir the mixture at room temperature for 4-12

hours. For sluggish reactions (e.g., with highly substituted azasugars), heat the mixture to

78°C[3][6].

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). The complete

disappearance of the highly UV-active isothiocyanate starting spot validates reaction

completion.

Purification: Quench with water, extract with ethyl acetate, dry over anhydrous

, and purify via flash column chromatography to yield the pure thiourea-sulfonamide
conjugate.

Protocol 2: Stopped-Flow CO2 Hydrase Assay for CA
Inhibition
Causality: CA activity is measured by tracking the pH drop associated with

hydration (

). A stopped-flow spectrophotometer is required to capture the rapid pre-steady-state kinetics of
this highly efficient enzyme.

Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M

(to maintain constant ionic strength and prevent non-specific electrostatic interactions) and
0.2 mM Phenol Red as the pH indicator.

Enzyme & Inhibitor: Dilute the recombinant hCA isoform (I, II, IX, or XII) in the buffer. Prepare

serial dilutions of the synthesized inhibitor in DMSO (ensure final DMSO concentration in the

assay remains <5% to prevent enzyme denaturation).

Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to

allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
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Measurement: Rapidly mix the enzyme-inhibitor solution with an equal volume of

-saturated water using the stopped-flow instrument.

Validation: Always run a positive control using a known standard like to validate the assay's

dynamic range and confirm enzyme viability[2].

Data Analysis: Monitor the absorbance change at 557 nm (Phenol Red peak). Calculate the

initial velocity, determine the

, and derive the inhibition constant (

) using the Cheng-Prusoff equation.
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Workflow from isothiocyanate coupling to in vitro SAR profiling of CA inhibitors.
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Quantitative Data Presentation
The following table summarizes the structure-activity relationship of representative sulfonamide

derivatives, highlighting how the thiourea linkage and tail modifications influence isoform

selectivity and biological activity.

Compound
Class /
Modificatio
n

Target /
Mechanism

hCA I

(nM)

hCA II

(nM)

hCA IX

(nM)

hCA XII

(nM)

Acetazolamid

e (AAZ)

Standard CAI

Control
250 12.1 25 5.7

SLC-0111

Ureido-

benzenesulfo

namide

>10,000 960 45 4.5

Azasugar-

Thiourea (8e)

Membrane-

impermeant

tail

>10,000 5.0 63.0 9.7

Fluorinated

Pyridine-

Thiourea

Anticancer

(HepG2 IC50:

4.8 µg/mL)

N/A N/A N/A N/A

Note:

values >10,000 nM indicate a lack of binding, demonstrating successful selectivity against off-
target cytosolic isoforms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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